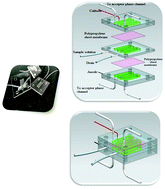Simultaneous extraction of acidic and basic drugs via on-chip electromembrane extraction using a single-compartment microfluidic device
Analyst Pub Date: 2018-11-21 DOI: 10.1039/C8AN01668B
Abstract
In this study, a new chip was designed for simultaneous extraction of acidic and basic drugs by a single chamber on-chip electromembrane extraction (CEME) followed by high performance liquid chromatography. Diclofenac (DIC) and nalmefene (NAL) were selected as acidic and basic model analytes, respectively. In this device, simultaneous extraction of the analytes was carried out using a single compartment. The chip was composed of three PMMA (polymethyl methacrylate) parts with sandwiched structures and carved spiral microfluidic channels in each part. The middle part was cut and an “M” pattern provided interfaces for contact between the sample solution flow and two porous polypropylene sheets on both sides. Two other parts had the same spiral channels dedicated to the corresponding acceptor phases of the acidic and basic analytes and were located at both sides. Each polypropylene sheet was impregnated with the appropriate organic solvent for the acidic and basic analytes. Two platinum electrodes connected to a power supply were mounted at the bottom of the acceptor channels. These electrodes provided the electrical fields across SLMs to extract the analytes from a single sample flow. When the extraction was completed, the acceptor solutions were collected, mixed, and then injected into the chromatographic system. The effective parameters on the extraction efficiency were investigated and optimized. Under the optimal conditions, the calibration curves were linear in the range of 9.0–500 μg L−1 for NAL and 11.0–500 μg L−1 for DIC with the coefficient of determination (R2) higher than 0.9913. The relative standard deviations (RSD%) based on five replicate measurements were less than 6.3%. LOD values were 4.0 and 3.0 μg L−1 for DIC and NAL, respectively. Finally, the method was successfully applied to determine DIC and NAL in the human urine samples and satisfactory results were obtained (recovery ≥90).

Recommended Literature
- [1] Study of far infrared optical properties and, photocatalytic activity of ZnO/ZnS hetero-nanocomposite structure
- [2] Specific recognition of DNA depurination by a luminescent terbium(iii) complex†
- [3] Hemin-doped metal–organic frameworks based nanozyme electrochemical sensor with high stability and sensitivity for dopamine detection†
- [4] Real-time insight into nanostructure evolution during the rapid formation of ultra-thin gold layers on polymers†
- [5] Synthesis of poly(ethylene glycol)-supported manganese porphyrins: efficient, recoverable and recyclable catalysts for epoxidation of alkenes
- [6] Contents list
- [7] Monolithic carbon xerogel with co-continuous hierarchical porosity via one-step, template- and catalyst-free hydrothermal reaction with resorcinol and formaldehyde†
- [8] First-principles design of bifunctional oxygen reduction and evolution catalysts through bimetallic centers in metal–organic frameworks†
- [9] Synthesis of hydrophilic surface ion-imprinted polymer based on graphene oxide for removal of strontium from aqueous solution†
- [10] Adsorption and dissociation of O2 on MoO2(11) surfaces: a DFT study










